

# Application Notes and Protocols for TM5275 Sodium in a Diabetic Nephropathy Model

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These application notes provide a comprehensive overview of the use of **TM5275 sodium**, a potent and orally active inhibitor of plasminogen activator inhibitor-1 (PAI-1), in a preclinical model of diabetic nephropathy. The provided protocols and data are based on studies utilizing a streptozotocin (STZ)-induced diabetic mouse model.

## Introduction

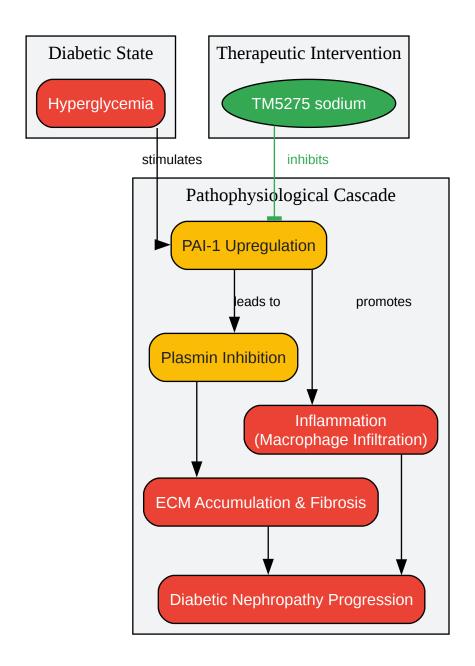
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide.[1][2] A key pathological feature of diabetic nephropathy is the excessive accumulation of extracellular matrix (ECM) in the glomeruli and tubulointerstitium, leading to fibrosis and a progressive decline in renal function.[3] Plasminogen activator inhibitor-1 (PAI-1) has been identified as a critical mediator in the development of renal fibrosis.[1][2][4] **TM5275 sodium** is a novel small molecule inhibitor of PAI-1 that has shown promise in preventing renal injury in diabetic models. [1][2][5]

## **Mechanism of Action**

**TM5275 sodium** exerts its therapeutic effects by specifically inhibiting the activity of PAI-1. In diabetic nephropathy, hyperglycemia stimulates the production of PAI-1 in the kidneys.[3] Elevated PAI-1 levels inhibit the conversion of plasminogen to plasmin, a key enzyme responsible for the degradation of ECM components. By inhibiting PAI-1, TM5275 restores plasmin activity, thereby promoting the breakdown of excess ECM and attenuating renal



fibrosis.[1][2] Furthermore, PAI-1 has been shown to have pro-inflammatory effects, and its inhibition by TM5275 can reduce macrophage infiltration in the kidneys.[1][2][6]



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Caption: Signaling pathway of TM5275 in diabetic nephropathy.

## **Data Presentation**



The following tables summarize the quantitative data from a 16-week study in STZ-induced diabetic mice treated with TM5275 (50 mg/kg/day, p.o.).

Table 1: Metabolic and Renal Function Parameters

Parameter	Control	Diabetic	Diabetic + TM5275
Plasma Glucose (mg/dL)	150 ± 10	450 ± 25	440 ± 30
Plasma Creatinine (mg/dL)	0.4 ± 0.05	0.7 ± 0.1	0.65 ± 0.1
Urinary Albumin Excretion (μ g/day )	20 ± 5	150 ± 20	80 ± 15†
Kidney/Body Weight Ratio	1.0 ± 0.1	1.8 ± 0.2	1.5 ± 0.15†

<sup>\*</sup>p < 0.05 vs. Control; †p < 0.05 vs. Diabetic. Data are presented as mean  $\pm$  SE.[1]

Table 2: Renal Histological and Gene Expression Changes



Parameter	Control	Diabetic	Diabetic + TM5275
Glomerular Volume (x10^6 μm^3)	0.8 ± 0.1	1.5 ± 0.2	1.1 ± 0.15†
Fractional Mesangial Area (%)	15 ± 2	35 ± 4	20 ± 3†
Macrophage Infiltration (F4/80+ cells/glomerulus)	2 ± 0.5	10 ± 1.5	4 ± 1†
Renal PAI-1 mRNA (relative expression)	1.0 ± 0.2	4.5 ± 0.5	2.0 ± 0.4†
Renal Fibronectin mRNA (relative expression)	1.0 ± 0.3	3.8 ± 0.4	1.8 ± 0.3†
Renal Collagen Iα1 mRNA (relative expression)	1.0 ± 0.2	4.2 ± 0.6	2.1 ± 0.5†

<sup>\*</sup>p < 0.05 vs. Control; †p < 0.05 vs. Diabetic. Data are presented as mean  $\pm$  SE.[1]

# **Experimental Protocols Induction of Diabetic Nephropathy in Mice**

This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ).

## Materials:

- 6-week-old male C57BL/6 mice[1]
- Streptozotocin (STZ)
- Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]
- 0.5% carboxymethyl cellulose (vehicle for TM5275)[1]

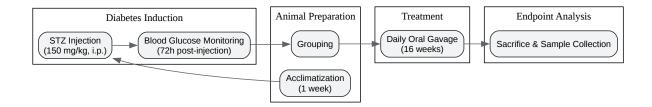


#### TM5275 sodium

Glucometer and test strips

#### Procedure:

- Acclimate 6-week-old male C57BL/6 mice for at least one week before the experiment.
- Induce diabetes by a single intraperitoneal injection of STZ at a dose of 150 mg/kg body weight.[1] Dissolve STZ in freshly prepared sodium citrate buffer (pH 4.5) immediately before use.
- Inject age-matched control mice with an equivalent volume of sodium citrate buffer.[1]
- Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Consider mice with blood glucose levels ≥ 250 mg/dL as diabetic.
- Divide the mice into three groups: Control, Diabetic (vehicle-treated), and Diabetic + TM5275.
- Administer TM5275 sodium orally at a dose of 50 mg/kg/day, dissolved in 0.5% carboxymethyl cellulose.[1] Administer an equivalent volume of the vehicle to the control and diabetic groups.
- Continue the treatment for 16 weeks.[1]



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Caption: Experimental workflow for the diabetic nephropathy mouse model.

## **Assessment of Renal Function**

- a. Urinary Albumin Excretion:
- House mice individually in metabolic cages for 24-hour urine collection.
- Measure the total urine volume.
- Determine the albumin concentration in the urine using a mouse albumin ELISA kit according to the manufacturer's instructions.
- Calculate the total daily albumin excretion.
- b. Plasma Creatinine:
- At the end of the 16-week treatment period, anesthetize the mice.[1]
- · Collect blood via cardiac puncture into heparinized tubes.
- Centrifuge the blood at 3000 rpm for 15 minutes to separate the plasma.
- Measure plasma creatinine levels using a commercially available creatinine assay kit.

# **Histological Analysis**

- After blood collection, perfuse the kidneys with ice-cold phosphate-buffered saline (PBS).
- Excise the kidneys and measure their weight.
- Fix one kidney in 10% neutral buffered formalin and embed it in paraffin.
- Cut 4-µm sections for staining.[1]
- Periodic Acid-Schiff (PAS) Staining: Stain sections with PAS to visualize the glomerular basement membrane and mesangial matrix.[1]
  - Quantify the fractional mesangial area by image analysis.



- Immunohistochemistry for Macrophage Infiltration:
  - Perform antigen retrieval on deparaffinized sections.
  - Incubate with a primary antibody against the macrophage marker F4/80.[6]
  - Use a suitable secondary antibody and detection system.
  - Count the number of F4/80-positive cells per glomerulus.

# Gene Expression Analysis by Real-Time PCR

- Snap-freeze a portion of the kidney in liquid nitrogen and store it at -80°C.
- Isolate total RNA from the kidney tissue using a suitable RNA extraction kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform real-time PCR using specific primers for PAI-1, fibronectin, collagen Iα1, and a housekeeping gene (e.g., GAPDH).
- Calculate the relative gene expression using the  $\Delta\Delta$ Ct method.

# In Vitro PAI-1 Inhibition Assay

This protocol is for assessing the direct inhibitory effect of TM5275 on PAI-1-induced changes in renal tubular epithelial cells.

#### Materials:

- Mouse proximal tubular epithelial cells (mProx24)[1]
- Cell culture medium (e.g., DMEM/F12)
- Recombinant PAI-1
- TM5275 sodium
- RNA extraction and RT-PCR reagents



### Procedure:

- Culture mProx24 cells to 80% confluency.
- Pre-treat the cells with TM5275 at various concentrations for 4 hours.[7]
- Stimulate the cells with recombinant PAI-1 (e.g., 50 nM) for 24 hours.
- · Harvest the cells and isolate RNA.
- Perform real-time PCR to analyze the mRNA expression of fibrosis and inflammation markers (e.g., TGF-β1, collagen Iα1, MCP-1).[7]

# Conclusion

**TM5275 sodium** demonstrates significant therapeutic potential in the treatment of diabetic nephropathy by targeting the PAI-1 pathway. The protocols and data presented here provide a framework for preclinical evaluation of TM5275 and similar PAI-1 inhibitors in a diabetic nephropathy model. These studies highlight the importance of PAI-1 as a therapeutic target and support the further development of TM5275 for clinical applications in diabetic kidney disease.

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